molecular formula C8H11N3O4 B2722954 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1174878-17-1

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2722954
CAS No.: 1174878-17-1
M. Wt: 213.193
InChI Key: VKSVRTXCDMUHEX-UHFFFAOYSA-N
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Description

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a nitro group, attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the nitration of 4-methylpyrazole followed by a series of reactions to introduce the butanoic acid chain. One common method includes:

    Nitration: 4-Methylpyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-Methyl-3-nitropyrazole.

    Alkylation: The nitrated product is then subjected to alkylation with a suitable butanoic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Reduction: 4-(4-Methyl-3-aminopyrazolyl)butanoic acid.

    Oxidation: Products with additional oxygen-containing functional groups.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitropyrazole: Lacks the butanoic acid chain but shares the pyrazole core structure.

    4-(4-Methyl-3-aminopyrazolyl)butanoic acid: A reduced form with an amino group instead of a nitro group.

    3-Methyl-4-nitrobenzoic acid: Contains a benzene ring instead of a pyrazole ring.

Uniqueness

4-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of its pyrazole ring with a nitro group and a butanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-methyl-3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6-5-10(4-2-3-7(12)13)9-8(6)11(14)15/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSVRTXCDMUHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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